molecular formula C14H12Cl2F2N4O B10928120 N-(3,5-dichloropyridin-2-yl)-2-[3-(difluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetamide

N-(3,5-dichloropyridin-2-yl)-2-[3-(difluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetamide

Cat. No.: B10928120
M. Wt: 361.2 g/mol
InChI Key: YHGXAOFUDCIJPP-UHFFFAOYSA-N
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Description

N~1~-(3,5-DICHLORO-2-PYRIDYL)-2-[3-(DIFLUOROMETHYL)-5,6-DIHYDROCYCLOPENTA[C]PYRAZOL-1(4H)-YL]ACETAMIDE is a synthetic organic compound that belongs to the class of pyridyl and pyrazolyl derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3,5-DICHLORO-2-PYRIDYL)-2-[3-(DIFLUOROMETHYL)-5,6-DIHYDROCYCLOPENTA[C]PYRAZOL-1(4H)-YL]ACETAMIDE typically involves multi-step organic reactions. The starting materials might include 3,5-dichloropyridine and difluoromethyl-substituted cyclopentane derivatives. The key steps could involve:

    Nucleophilic substitution: reactions to introduce the pyridyl and pyrazolyl groups.

    Amidation: reactions to form the acetamide linkage.

Industrial Production Methods

Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including temperature control, solvent selection, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N~1~-(3,5-DICHLORO-2-PYRIDYL)-2-[3-(DIFLUOROMETHYL)-5,6-DIHYDROCYCLOPENTA[C]PYRAZOL-1(4H)-YL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: Potentially forming oxidized derivatives.

    Reduction: Reducing agents might convert it to different reduced forms.

    Substitution: Halogen atoms in the pyridyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups into the pyridyl ring.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Potential use as a pharmaceutical intermediate or active ingredient.

    Industry: Applications in materials science or as a precursor for agrochemicals.

Mechanism of Action

The mechanism of action of N1-(3,5-DICHLORO-2-PYRIDYL)-2-[3-(DIFLUOROMETHYL)-5,6-DIHYDROCYCLOPENTA[C]PYRAZOL-1(4H)-YL]ACETAMIDE would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • N~1~-(3,5-DICHLORO-2-PYRIDYL)-2-[3-(TRIFLUOROMETHYL)-5,6-DIHYDROCYCLOPENTA[C]PYRAZOL-1(4H)-YL]ACETAMIDE
  • N~1~-(3,5-DICHLORO-2-PYRIDYL)-2-[3-(METHYL)-5,6-DIHYDROCYCLOPENTA[C]PYRAZOL-1(4H)-YL]ACETAMIDE

Uniqueness

The unique combination of the difluoromethyl group and the specific substitution pattern on the pyridyl and pyrazolyl rings might confer distinct chemical and biological properties to N1-(3,5-DICHLORO-2-PYRIDYL)-2-[3-(DIFLUOROMETHYL)-5,6-DIHYDROCYCLOPENTA[C]PYRAZOL-1(4H)-YL]ACETAMIDE, differentiating it from similar compounds.

Properties

Molecular Formula

C14H12Cl2F2N4O

Molecular Weight

361.2 g/mol

IUPAC Name

N-(3,5-dichloropyridin-2-yl)-2-[3-(difluoromethyl)-5,6-dihydro-4H-cyclopenta[c]pyrazol-1-yl]acetamide

InChI

InChI=1S/C14H12Cl2F2N4O/c15-7-4-9(16)14(19-5-7)20-11(23)6-22-10-3-1-2-8(10)12(21-22)13(17)18/h4-5,13H,1-3,6H2,(H,19,20,23)

InChI Key

YHGXAOFUDCIJPP-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)N(N=C2C(F)F)CC(=O)NC3=C(C=C(C=N3)Cl)Cl

Origin of Product

United States

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